molecular formula C8H10ClN B1632496 3-Chloro-4-ethylaniline CAS No. 50775-72-9

3-Chloro-4-ethylaniline

Cat. No.: B1632496
CAS No.: 50775-72-9
M. Wt: 155.62 g/mol
InChI Key: LBGGMEGRRIBANG-UHFFFAOYSA-N
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Description

3-Chloro-4-ethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and an ethyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-ethylaniline typically involves the chlorination of 4-ethylaniline. One common method is the direct chlorination of 4-ethylaniline using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at a controlled temperature to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process. This involves the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine, and finally, chlorination to introduce the chlorine atom at the third position. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

    Reduction: The compound can be reduced to form 3-chloro-4-ethylcyclohexylamine.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products:

    Oxidation: 3-Chloro-4-nitroaniline or 3-chloro-4-ethylquinone.

    Reduction: 3-Chloro-4-ethylcyclohexylamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-4-ethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of dyes, pigments, and other aromatic compounds.

Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.

Medicine: this compound has potential applications in the pharmaceutical industry. It can be used as a precursor for the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of rubber chemicals and polymer additives.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethylaniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The chlorine and ethyl substituents on the benzene ring influence its binding affinity and specificity. The compound can also participate in redox reactions, affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

    3-Chloro-4-methylaniline: Similar structure with a methyl group instead of an ethyl group.

    4-Chloro-3-ethylaniline: Chlorine and ethyl groups are swapped in positions.

    3-Bromo-4-ethylaniline: Bromine atom replaces the chlorine atom.

Uniqueness: 3-Chloro-4-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and ethyl groups on the benzene ring influences its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

3-chloro-4-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGGMEGRRIBANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50775-72-9
Record name 3-chloro-4-ethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 8.9 g (48 mmol) of 31 and 54.6 g (241 mmol) of SnCl2, 2H2O in 100 mL of absolute alcohol was refluxed for 1 h. It was evaporated to remove most of the solvent and the residue was treated with 2N NaOH to pH =9. The mixture was filtered and the solid was washed with methanol (10 mL) and ethyl acetate (200 mL). The filtrate was separated and the aqueous phase was extracted with ethyl acetate (2×50 mL). The combined organic solution was dried (MgSO4) and evaporated to leave 7.31 g (98%) of liquid. 1H NMR (CDCl3), 1.178 (t, 3, J=7.5), 2.639 (q, 2, J=7.4), 6.532 (dd, 1, J=2.2, 8.1), 6.700 (d, 1, J=2.2), 6.996 (d, 1, J=8.2).
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
54.6 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A solution of 8.9 g (48 mmol) of 31 and 54.6 g (241 mmol) of SnCl2.2H2O in 100 mL of absolute alcohol was refluxed for 1 h. It was evaporated to remove most of the solvent and the residue was treated with 2N NaOH to pH=9. The mixture was filtered and the solid was washed with methanol (10 mL) and ethyl acetate (200 mL). The filtrate was separated and the aqueous phase was extracted with ethyl acetate (2×50 mL). The combined organic solution was dried (MgSO4) and evaporated to leave 7.31 g (98%) of liquid. 1H NMR (CDCl3), 1.178 (t, 3, J=7.5), 2.639 (q, 2, J=7.4), 6.532 (dd, 1, J=2.2, 8.1), 6.700 (d, 1, J=2.2), 6.996 (d, 1, J=8.2).
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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